molecular formula C12H14N2O3 B15245349 3-Ethoxy-2-ethyl-2H-indazole-6-carboxylic acid CAS No. 919106-96-0

3-Ethoxy-2-ethyl-2H-indazole-6-carboxylic acid

Cat. No.: B15245349
CAS No.: 919106-96-0
M. Wt: 234.25 g/mol
InChI Key: WAHSQTZVANMLCY-UHFFFAOYSA-N
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Description

3-Ethoxy-2-ethyl-2H-indazole-6-carboxylic acid is an indazole-derived compound featuring an ethoxy group at position 3, an ethyl group at position 2, and a carboxylic acid moiety at position 5. Indazoles are heterocyclic aromatic compounds containing two adjacent nitrogen atoms, which confer unique electronic and steric properties compared to analogous indole or benzimidazole systems.

Properties

CAS No.

919106-96-0

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

3-ethoxy-2-ethylindazole-6-carboxylic acid

InChI

InChI=1S/C12H14N2O3/c1-3-14-11(17-4-2)9-6-5-8(12(15)16)7-10(9)13-14/h5-7H,3-4H2,1-2H3,(H,15,16)

InChI Key

WAHSQTZVANMLCY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C=CC(=CC2=N1)C(=O)O)OCC

Origin of Product

United States

Chemical Reactions Analysis

3-Ethoxy-2-ethyl-2H-indazole-6-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 3-Ethoxy-2-ethyl-2H-indazole-6-carboxylic acid with five structurally similar compounds, focusing on substituents, molecular properties, and functional distinctions:

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
This compound 3-ethoxy, 2-ethyl, 6-carboxylic acid C₁₂H₁₄N₂O₃ (hypothetical) 250.25 (estimated) Ethyl group enhances lipophilicity; carboxylic acid enables salt formation.
3-Ethoxy-2-propyl-2H-indazole-6-carboxylic acid 3-ethoxy, 2-propyl, 6-carboxylic acid C₁₃H₁₆N₂O₃ 264.28 Propyl substituent increases steric bulk and logP vs. ethyl analog.
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-chloro, 3-methyl, 2-carboxylic acid (indole) C₁₀H₈ClNO₂ 209.63 Indole core (one N atom) reduces aromatic stability; chloro group adds polarity.
Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate 6-methoxy, 2-methyl, 3-methyl ester C₁₁H₁₂N₂O₄ 236.22 Methyl ester lowers acidity; methoxy group improves solubility in organic media.
3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid 3-methoxy, 2-(2-methoxyethyl), 6-carboxylic acid C₁₂H₁₄N₂O₄ 250.25 Methoxyethyl chain introduces ether oxygen, enhancing hydrophilicity.
(2E)-3-(2-Methyl-2H-indazol-6-yl)acrylic acid 2-methyl, 6-acrylic acid (E-configuration) C₁₁H₁₀N₂O₂ 202.21 Conjugated double bond enables UV activity; potential for polymer applications.

Substituent Effects on Physicochemical Properties

Alkyl Chain Length :

  • The ethyl vs. propyl substitution at position 2 (indazole derivatives) significantly impacts lipophilicity and steric hindrance. For instance, 3-Ethoxy-2-propyl-2H-indazole-6-carboxylic acid (logP ~2.1 estimated) is more lipophilic than its ethyl counterpart (logP ~1.8 estimated), influencing membrane permeability in drug design .

Functional Group Modifications: Carboxylic Acid vs. Ester: Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate (ester) lacks the acidic proton, reducing hydrogen-bonding capacity but improving stability in non-aqueous environments . Methoxy vs.

Core Heterocycle Differences :

  • Indazole vs. Indole : The indazole core (two N atoms) exhibits greater aromatic stability and basicity compared to indole derivatives like 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, which is more prone to oxidation at the pyrrole-like nitrogen .

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